Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

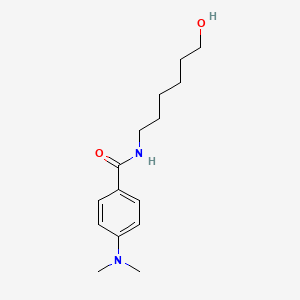

The systematic nomenclature of benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- follows International Union of Pure and Applied Chemistry conventions for organic compounds containing both aromatic and aliphatic functionalities. The compound is officially designated as 4-(dimethylamino)-N-(6-hydroxyhexyl)benzamide according to International Union of Pure and Applied Chemistry nomenclature standards. This naming system reflects the hierarchical priority of functional groups, with the benzamide core serving as the parent structure and the dimethylamino and hydroxyhexyl groups as substituents.

The Chemical Abstracts Service registry number for this compound is 792936-62-0, providing a unique identifier for database searches and chemical documentation. Alternative nomenclature systems may refer to this compound using variations that emphasize different structural aspects, but the International Union of Pure and Applied Chemistry designation remains the authoritative standard for scientific communication. The molecular formula is definitively established as C₁₅H₂₄N₂O₂, indicating the presence of fifteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The systematic name construction begins with the benzamide framework, which consists of a benzene ring directly attached to a carbonyl-amide functional group. The 4-dimethylamino substituent indicates that a tertiary amine group, containing two methyl groups bonded to nitrogen, is positioned at the para location relative to the amide carbonyl. The N-(6-hydroxyhexyl) designation specifies that a six-carbon aliphatic chain terminated with a hydroxyl group is attached to the amide nitrogen atom.

Molecular Architecture and Functional Group Analysis

The molecular architecture of benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- exhibits a complex three-dimensional structure incorporating multiple functional domains that contribute to its overall chemical properties. The compound possesses a molecular weight of 264.4 grams per mole, reflecting its substantial molecular framework. The structural organization can be analyzed in terms of distinct functional regions that each contribute specific chemical characteristics to the overall molecular behavior.

The aromatic benzene ring serves as the central structural scaffold, providing π-electron delocalization and planar geometry that influences the compound's electronic properties. The para-positioned dimethylamino group introduces electron-donating characteristics through resonance effects, significantly altering the electronic distribution within the aromatic system. This substitution pattern creates an electron-rich aromatic environment that can participate in various chemical interactions and influences the compound's spectroscopic properties.

The amide functional group represents a critical structural feature that bridges the aromatic and aliphatic domains of the molecule. The carbonyl oxygen and amide nitrogen create sites for hydrogen bonding interactions, while the amide linkage provides conformational constraints that influence the overall molecular geometry. The six-carbon aliphatic chain extending from the amide nitrogen introduces flexibility to the molecular structure, allowing for various conformational arrangements depending on environmental conditions.

| Functional Group | Position | Chemical Formula | Electronic Effect |

|---|---|---|---|

| Benzene Ring | Core structure | C₆H₄ | π-electron system |

| Amide | Central linkage | -CO-NH- | Hydrogen bonding capability |

| Dimethylamino | Para position | -N(CH₃)₂ | Electron-donating |

| Hydroxyhexyl | Amide nitrogen | -C₆H₁₂OH | Hydrophilic terminus |

The terminal hydroxyl group provides hydrophilic character to an otherwise predominantly hydrophobic molecular framework. This amphiphilic nature influences solubility characteristics and intermolecular interactions, particularly in biological or aqueous environments. The positioning of the hydroxyl group at the terminus of the hexyl chain creates optimal spatial separation from the aromatic core, potentially minimizing intramolecular interactions while maximizing opportunities for intermolecular hydrogen bonding.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- was not available in the searched literature, the conformational characteristics can be inferred from the molecular structure and related benzamide derivatives. The compound's three-dimensional architecture is governed by the interplay between the rigid aromatic core and the flexible aliphatic chain, creating multiple possible conformational states that can be populated under different conditions.

The benzamide framework typically adopts a planar configuration due to the conjugation between the aromatic ring and the amide carbonyl group. This planarity is maintained through partial double-bond character in the carbon-nitrogen bond of the amide group, which restricts rotation around this axis. The dimethylamino substituent at the para position can adopt various orientations relative to the benzene ring plane, with the preferred conformation influenced by steric interactions and electronic effects.

The hexyl chain attached to the amide nitrogen exhibits significant conformational flexibility, with the ability to adopt extended, folded, or intermediate configurations. The terminal hydroxyl group can participate in intramolecular hydrogen bonding with the amide oxygen or nitrogen atoms, depending on the chain conformation. Such intramolecular interactions can stabilize specific conformational states and influence the compound's overall three-dimensional structure.

The molecular geometry is further influenced by the potential for intermolecular associations through hydrogen bonding networks involving the hydroxyl group and amide functionality. These interactions can lead to the formation of ordered crystalline structures or solution-phase aggregates that affect the compound's physical and chemical properties. The balance between intramolecular conformational preferences and intermolecular interaction patterns determines the ultimate three-dimensional organization of the compound in various phases.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- provides definitive structural confirmation and detailed information about electronic and vibrational properties. Nuclear magnetic resonance spectroscopy reveals the compound's hydrogen and carbon environments, while infrared spectroscopy identifies characteristic functional group vibrations, and mass spectrometry confirms molecular weight and fragmentation patterns.

Nuclear magnetic resonance spectroscopy analysis would be expected to show characteristic signals consistent with the molecular structure. The aromatic protons of the benzene ring typically appear in the downfield region around 6.5-7.5 parts per million, with the para-disubstitution pattern creating a characteristic doublet of doublets splitting pattern. The dimethylamino group protons would appear as a singlet around 2.9-3.1 parts per million, while the hexyl chain protons would exhibit complex multipicity patterns in the aliphatic region between 1.0-4.0 parts per million.

The amide proton, when present and not exchanging rapidly with solvent, would typically appear as a broad signal around 5.5-6.5 parts per million, potentially showing coupling to the adjacent methylene protons of the hexyl chain. The terminal hydroxyl group would appear as a broad signal that may exchange with deuterated solvents, confirming its presence and accessibility to the solution environment.

| Spectroscopic Technique | Key Diagnostic Features | Expected Observations |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 parts per million, doublet pattern |

| ¹H Nuclear Magnetic Resonance | Dimethylamino protons | 2.9-3.1 parts per million, singlet |

| ¹H Nuclear Magnetic Resonance | Hexyl chain protons | 1.0-4.0 parts per million, complex multipicity |

| Infrared | Amide carbonyl stretch | 1650-1680 cm⁻¹ |

| Infrared | Hydroxyl stretch | 3200-3600 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 264.4 |

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl group would produce a strong absorption band in the region of 1650-1680 cm⁻¹, with the exact frequency influenced by the electronic effects of the dimethylamino substituent. The hydroxyl group would generate a broad absorption band in the 3200-3600 cm⁻¹ region, with the breadth and intensity dependent on hydrogen bonding interactions in the solid state or solution.

Mass spectrometry analysis would confirm the molecular weight of 264.4 atomic mass units and provide information about fragmentation patterns characteristic of benzamide derivatives. The molecular ion peak would appear at m/z 264, with fragmentation typically occurring through loss of the hydroxyhexyl chain or dimethylamino group. Common fragment ions might include the dimethylaminobenzoyl cation and various alkyl chain fragments, providing structural confirmation through established fragmentation pathways.

Properties

IUPAC Name |

4-(dimethylamino)-N-(6-hydroxyhexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-17(2)14-9-7-13(8-10-14)15(19)16-11-5-3-4-6-12-18/h7-10,18H,3-6,11-12H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPAIZPJGAENSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Dimethylamino)benzoyl Chloride

The synthesis begins typically with 4-(dimethylamino)benzoic acid, which is converted into the corresponding acid chloride to facilitate amide bond formation.

- Reagents: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 are commonly used for acid chloride formation.

- Solvents: Aprotic solvents such as benzene, toluene, or methylene chloride are preferred to avoid side reactions.

- Conditions: Refluxing the acid with thionyl chloride for 2–6 hours typically affords the acid chloride in high yield.

- Purification: The acid chloride can be purified by distillation or recrystallization or used directly in the next step.

Amide Bond Formation with 6-Hydroxyhexylamine

The acid chloride intermediate is reacted with 6-hydroxyhexylamine to form the benzamide:

- Reaction conditions: Room temperature to mild heating (20–60 °C) in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Base: Triethylamine or another suitable organic base is added to scavenge the HCl generated during amide formation.

- Stoichiometry: Equimolar or slight excess of amine to acid chloride ensures complete conversion.

- Time: Reaction times vary from 4 to 24 hours depending on scale and conditions.

- Work-up: The reaction mixture is quenched with water, and the product is extracted, washed, and purified by recrystallization or chromatography.

Alternative Coupling Methods

In cases where acid chlorides are unstable or difficult to handle, alternative coupling reagents and methods can be employed:

- Carbodiimide-mediated coupling: Using reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) allows direct coupling of 4-(dimethylamino)benzoic acid with 6-hydroxyhexylamine under mild conditions.

- HATU or HBTU-mediated coupling: These uronium salts facilitate efficient amide bond formation with reduced side reactions.

- Solvent: DMF or dichloromethane are typical solvents.

- Advantages: Avoids handling corrosive acid chlorides and can improve yields and purity.

Research Findings and Optimization

Yield and Purity

- Yields of benzamide derivatives prepared via acid chloride coupling are generally high (70–90%) with proper stoichiometry and reaction control.

- Carbodiimide and uronium salt methods provide comparable or improved yields with cleaner reaction profiles.

- Purification by column chromatography or recrystallization yields analytically pure compounds suitable for further biological evaluation.

Functional Group Compatibility

- The hydroxy group on the 6-hydroxyhexylamine is typically unprotected in these reactions, as the amide bond formation selectively targets the amine.

- Mild reaction conditions prevent side reactions such as esterification or ether formation.

- If required, protection of the hydroxy group (e.g., as a silyl ether) can be employed but is generally unnecessary.

Scale-Up Considerations

- The acid chloride route requires careful control of moisture and temperature to avoid hydrolysis and side products.

- Use of coupling reagents like HATU is advantageous on larger scales due to operational simplicity.

- Solvent choice and base selection impact reaction rate and purity, with triethylamine being the most common base used.

Summary Table of Preparation Methods

| Step | Method/Conditions | Reagents/Solvents | Yield Range (%) | Notes |

|---|---|---|---|---|

| Acid chloride formation | Reflux 2–6 h with thionyl chloride | SOCl2, benzene/toluene | 85–95 | Purify by distillation or use crude |

| Amide coupling (acid chloride) | RT to 60 °C, 4–24 h, base scavenger | 6-hydroxyhexylamine, triethylamine, DCM | 70–90 | Hydroxy group tolerated |

| Carbodiimide coupling | RT, 4–24 h, catalytic DMAP | DCC or EDC, DMF or DCM | 75–90 | Avoids acid chloride, cleaner reaction |

| Uronium salt coupling | RT, 2–12 h | HATU/HBTU, DIPEA, DMF | 80–95 | High efficiency, preferred for scale-up |

Representative Reaction Scheme

- 4-(Dimethylamino)benzoic acid + SOCl2 → 4-(Dimethylamino)benzoyl chloride

- 4-(Dimethylamino)benzoyl chloride + 6-hydroxyhexylamine + Et3N → Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- can undergo oxidation reactions, particularly at the hydroxyhexyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the amide group to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

HDAC Inhibition

One of the primary applications of benzamide derivatives is their role as histone deacetylase inhibitors. These compounds are crucial in cancer therapy as they modulate gene expression through epigenetic mechanisms. Research has shown that benzamide derivatives can selectively inhibit HDAC1, which is implicated in various cancers. For instance, the compound demonstrates potential in inducing cell cycle arrest and apoptosis in several human cancer cell lines, making it a candidate for further development as an anti-cancer agent .

Neuroprotective Properties

Studies have investigated the neuroprotective effects of benzamide derivatives against oxidative stress-induced neuronal death. Although some benzamide-based HDAC inhibitors have not shown neuroprotection compared to other classes (e.g., thiols), they remain a focus for developing treatments for neurodegenerative diseases. The selectivity of certain benzamide derivatives for HDAC isoforms suggests they could be tailored for specific therapeutic effects in neuroprotection .

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand better how structural modifications of benzamide derivatives affect their biological activity. These studies help identify lead compounds with enhanced potency and selectivity against specific targets, such as RET kinase, which is relevant in cancer biology .

Synthesis and Chemical Applications

Benzamide derivatives are also utilized in synthetic organic chemistry. For example, palladium-catalyzed reactions involving benzamides have been employed to create complex biaryl amide derivatives with potential biological activity. The ability to modify these compounds through selective arylation opens avenues for synthesizing new pharmacologically active agents .

Case Studies and Research Findings

Several case studies illustrate the practical applications of benzamide derivatives:

- Cancer Therapy : A study highlighted the synthesis of novel 4-chloro-benzamides that exhibited moderate to high potency as RET kinase inhibitors. These findings suggest that structural modifications can lead to significant improvements in therapeutic efficacy against cancer .

- Neuroprotection : Research comparing different classes of HDAC inhibitors revealed that while traditional benzamide-derived HDACIs did not provide neuroprotection, newer compounds with altered structures showed promise in protecting neurons from oxidative damage .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | HDAC inhibition for cancer therapy | Induces apoptosis in cancer cell lines |

| Neuroprotection | Protective effects against oxidative stress | Limited efficacy compared to other classes |

| Structure-Activity Relationship | QSAR studies for lead compound identification | Enhanced potency through structural modifications |

| Synthesis | Palladium-catalyzed reactions for complex biaryl amides | New pharmacologically active agents synthesized |

Mechanism of Action

The mechanism of action of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The hydroxyhexyl group can enhance its solubility and bioavailability, while the dimethylamino group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

N-(6-Mercaptohexyl)benzamide ()

- Key Differences : Replaces the hydroxyhexyl group with a mercaptohexyl (thiol) chain.

- Impact : Thiol groups exhibit higher reactivity (e.g., disulfide bond formation) and lower polarity compared to hydroxyl groups. This could make the mercaptohexyl derivative more suited for conjugation chemistry or metal coordination .

- Molecular Weight : 237.36 g/mol (vs. 264.37 g/mol for the target compound).

Benzamide with Pyrimidinedione Moiety ()

- Key Differences : Incorporates a tetrahydro-pyrimidinedione ring and 3,5-di-tert-butyl groups.

- The tert-butyl groups increase lipophilicity (XLogP3 = 4), contrasting with the target compound’s polar hydroxyhexyl chain .

- Molecular Weight : 402.5 g/mol (significantly higher than the target).

4-(Dimethylamino)benzohydrazide ()

- Key Differences : Substitutes the hydroxyhexylamide with a hydrazide group.

- Impact: Hydrazides are strong hydrogen-bond donors (3 HBD) and chelators, useful in coordination chemistry. The absence of a long alkyl chain reduces hydrophobicity (LogP ~1.5 vs. estimated ~2.5 for the target) .

Pharmacological and Industrial Relevance

Tetrazole-Containing Benzamide ()

- Key Differences : Features a tetrazolyl group and ether-linked hydroxyhexyloxy chain.

- Impact : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability. The ether linkage may enhance solubility compared to the target’s direct hydroxyhexyl attachment .

- Molecular Weight : 458.51 g/mol (vs. 264.37 g/mol for the target).

Methoxyphenyl-Substituted Benzamide ()

- Key Differences : Includes a methoxyphenyl group and tert-butyl substituents.

- Impact: The methoxy group increases electron density, while tert-butyl groups elevate lipophilicity (LogP = 4.64).

Data Table: Comparative Analysis

*Estimated based on structural analogs.

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- is particularly noteworthy for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 250.35 g/mol

This compound features a benzamide core with a dimethylamino group and a hydroxyhexyl side chain, which contribute to its biological activity.

Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- exerts its effects include:

- Inhibition of Enzymatic Activity : Studies have shown that benzamide derivatives can inhibit key enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are involved in metabolic processes and neurotransmission respectively. For instance, compounds similar to Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- demonstrated significant inhibitory activity against hCA I and hCA II with Ki values in the nanomolar range .

- Modulation of Receptor Activity : The compound may also interact with various receptors in the central nervous system, potentially influencing neurotransmitter pathways. Research indicates that benzamide derivatives can bind to brain benzodiazepine sites, which may affect anxiety and mood disorders .

Biological Activity Data

The following table summarizes key biological activities associated with Benzamide derivatives similar to Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-:

Case Studies

- Antitumor Activity : A study involving benzamide riboside (a related compound) revealed that it inhibits dihydrofolate reductase (DHFR), leading to decreased cell proliferation in cancer cells resistant to traditional therapies like methotrexate . This suggests that Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- may have similar antitumor properties.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of benzamide-based histone deacetylase inhibitors (HDACIs). While some derivatives showed no protective effects against oxidative stress, the structure-activity relationship indicated that modifications could enhance neuroprotection . This highlights the importance of structural optimization for therapeutic efficacy.

- Cytotoxicity Studies : Research on the cytotoxic effects of various benzamide derivatives demonstrated varying degrees of activity against different cancer cell lines. The most potent compounds exhibited significant growth inhibition at low concentrations, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(dimethylamino)-N-(6-hydroxyhexyl)benzamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling 4-(dimethylamino)benzoic acid derivatives with 6-hydroxyhexylamine. Key steps include:

- Activation : Use of coupling agents like EDC/HOBt for amide bond formation .

- Protection/Deprotection : Hydroxyl groups may require protection (e.g., silyl ethers) during synthesis to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Spectroscopy :

- NMR : H/C NMR confirms substitution patterns (e.g., dimethylamino at C4, hydroxyhexyl chain) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3400 cm (hydroxyl O-H) .

- Chromatography :

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% required for biological studies) .

Q. How can researchers mitigate instability or decomposition during storage?

- Storage Guidelines :

- Temperature : Store at –20°C under inert gas (N/Ar) to prevent oxidation .

- Light Sensitivity : Amber vials to protect against UV-induced degradation .

- Stability Testing : Accelerated aging studies (40°C/75% RH) combined with LC-MS to monitor degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density (e.g., nucleophilic sites on dimethylamino group) .

- Reactivity Indices : Fukui functions identify electrophilic/nucleophilic regions for reaction pathway predictions .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?

- Case Study : If the compound shows enzyme inhibition in vitro but not in vivo:

- Pharmacokinetics : Assess bioavailability via plasma protein binding assays and metabolic stability (CYP450 enzymes) .

- Tissue Distribution : Radiolabeled tracer studies (e.g., C-labeled compound) to quantify accumulation in target organs .

Q. How can hydrogen-bonding interactions of the hydroxyhexyl group be exploited in crystal engineering?

- Crystallography :

- Single-Crystal X-ray : Resolve O-H···O/N interactions to design co-crystals for improved solubility .

- Lattice Energy Calculations : Compare experimental vs. computed lattice energies to validate packing motifs .

Q. What mechanistic insights explain the compound’s selectivity as a biochemical probe in kinase assays?

- Kinase Profiling :

- Binding Studies : Surface plasmon resonance (SPR) or ITC to measure affinity for ATP-binding pockets .

- Mutagenesis : Replace key residues (e.g., gatekeeper mutations) to validate binding specificity .

Data Gaps and Methodological Challenges

Q. How should researchers address the lack of reported physicochemical properties (e.g., logP, pKa)?

- Experimental Determination :

- logP : Shake-flask method with octanol/water partitioning followed by HPLC quantification .

- pKa : Potentiometric titration or UV-pH profiling .

Q. What safety protocols are recommended given the absence of toxicological data?

- Precautionary Measures :

- PPE : Wear nitrile gloves, P95 respirators, and chemical-resistant aprons during handling .

- Acute Toxicity Testing : Follow OECD 423 guidelines (fixed-dose procedure) in rodent models .

Tables of Critical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.